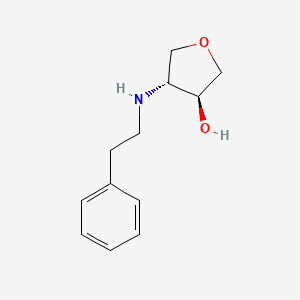
(3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a phenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and phenethylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often using acid or base catalysis.
Introduction of the Phenethylamino Group: The phenethylamino group is introduced through a nucleophilic substitution reaction, where phenethylamine reacts with an appropriate leaving group on the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and tosylates are typical leaving groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as acting as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its pharmacological effects.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Phenylamino)tetrahydrofuran-3-ol: Similar structure but with a phenylamino group instead of a phenethylamino group.
(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol: Contains a benzylamino group, differing in the length of the alkyl chain.
Uniqueness
(3S,4R)-4-(Phenethylamino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the phenethylamino group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S,4R)-4-(2-phenylethylamino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c14-12-9-15-8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
ZGAJKKGINOTABQ-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CO1)O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















